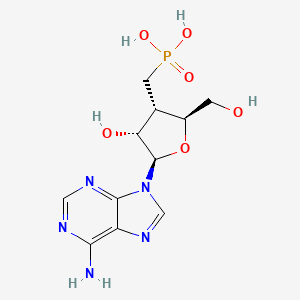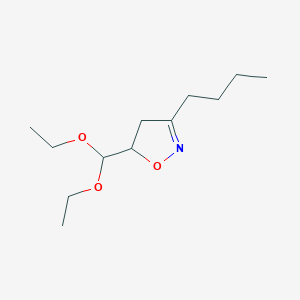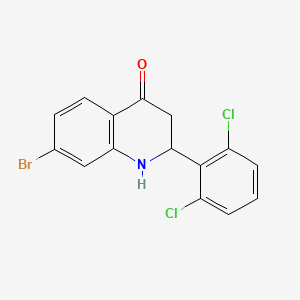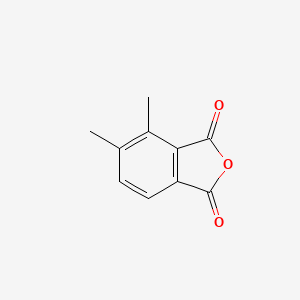
3'-Deoxy-3'-(phosphonomethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is a complex organic compound that belongs to the class of nucleoside phosphonates This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable sugar derivative with a purine base, such as adenine, to form a nucleoside intermediate.
Phosphorylation: The nucleoside intermediate is then phosphorylated using a phosphonic acid derivative under specific reaction conditions to introduce the phosphonic acid group.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid involves scaling up the synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring or the phosphonic acid group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, repair, and regulation.
Medicine
In medicine, (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid is explored for its potential as an antiviral agent. Its ability to mimic natural nucleotides allows it to interfere with viral replication, making it a candidate for antiviral drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties, such as stability and reactivity, make it suitable for various industrial applications.
作用机制
The mechanism of action of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. By mimicking natural nucleotides, it can inhibit enzymes involved in DNA and RNA synthesis, thereby affecting cellular processes. The phosphonic acid group enhances its binding affinity and stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.
Cidofovir: Another antiviral nucleotide analog used to treat cytomegalovirus infections.
Uniqueness
The uniqueness of (((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonic acid lies in its phosphonic acid group, which provides enhanced stability and binding affinity compared to natural nucleotides. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
31843-81-9 |
|---|---|
分子式 |
C11H16N5O6P |
分子量 |
345.25 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]methylphosphonic acid |
InChI |
InChI=1S/C11H16N5O6P/c12-9-7-10(14-3-13-9)16(4-15-7)11-8(18)5(2-23(19,20)21)6(1-17)22-11/h3-6,8,11,17-18H,1-2H2,(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,11-/m1/s1 |
InChI 键 |
YJFSFXFYUWPSRX-HUKYDQBMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)CP(=O)(O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CP(=O)(O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)


